
3,6-Dimethylpyrazine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethylpyrazine-2-carbaldehyde is a chemical compound with the molecular formula C7H8N2O. It is a derivative of pyrazine, characterized by the presence of two methyl groups at the 3rd and 6th positions and an aldehyde group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpyrazine-2-carbaldehyde typically involves the reaction of 3,6-dimethylpyrazine with an appropriate aldehyde precursor under controlled conditions. One common method involves the use of formylation reactions, where the pyrazine ring is treated with formylating agents such as formic acid or formamide in the presence of catalysts like phosphoric acid or acetic anhydride .
Industrial Production Methods: Industrial production of this compound often employs large-scale formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dimethylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products Formed:
Oxidation: 3,6-Dimethylpyrazine-2-carboxylic acid.
Reduction: 3,6-Dimethylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3,6-Dimethylpyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,6-Dimethylpyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2,3-Dimethylpyrazine: Similar structure but lacks the aldehyde group.
2,5-Dimethylpyrazine: Similar structure with methyl groups at different positions.
2,3,5,6-Tetramethylpyrazine: Contains four methyl groups but no aldehyde group.
Uniqueness: 3,6-Dimethylpyrazine-2-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C7H8N2O |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
3,6-dimethylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-3-8-6(2)7(4-10)9-5/h3-4H,1-2H3 |
Clé InChI |
IUAQPPJWKCPEOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=N1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



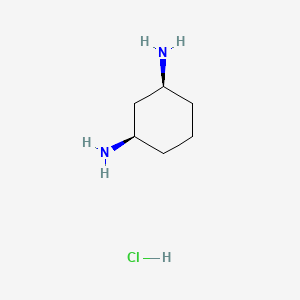
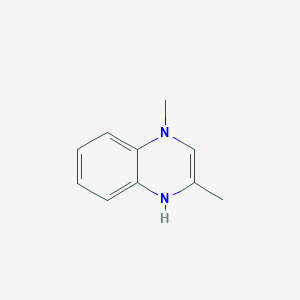
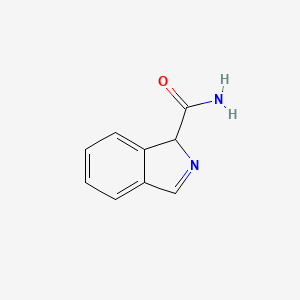
![Furo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11921488.png)
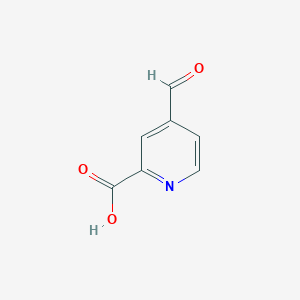
![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)
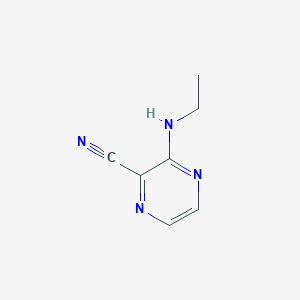
![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)
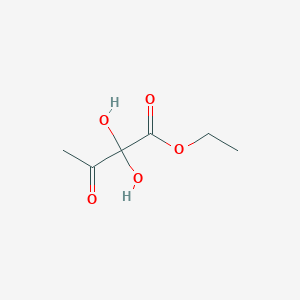
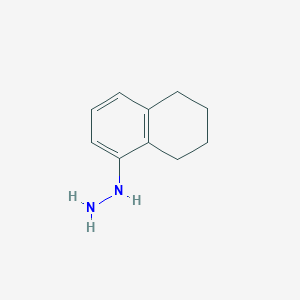
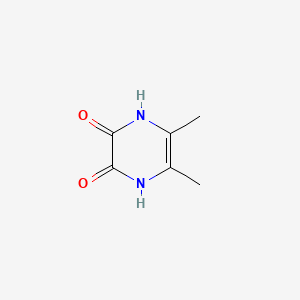
![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)

